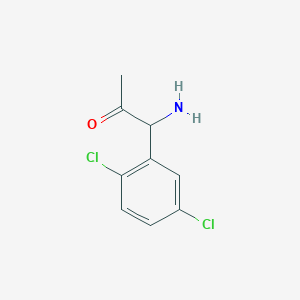

1-Amino-1-(2,5-dichlorophenyl)acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

1-amino-1-(2,5-dichlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |

InChI Key |

YRZMJWOWOXHEDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)N |

Origin of Product |

United States |

Contextual Framework for 1 Amino 1 2,5 Dichlorophenyl Acetone Research

Significance of Alpha-Amino Ketone Motifs in Contemporary Synthetic Chemistry

The α-amino ketone motif is a privileged structure in organic and medicinal chemistry due to its prevalence in biologically active molecules and its versatility as a synthetic intermediate. google.comlibretexts.org These bifunctional compounds serve as indispensable building blocks for a wide range of more complex molecular architectures. Their utility extends to the synthesis of crucial chiral ligands and auxiliaries, such as 1,2-amino alcohols, and they are foundational precursors for constructing common nitrogen-containing heterocycles like pyrazines and pyrroles.

The importance of this structural unit is underscored by its presence in numerous pharmaceutical agents that exhibit a wide array of modulatory activities on key biological receptors. google.com The discovery of these vital medicines was often enabled by careful structure-activity relationship studies centered on the α-amino ketone core. google.com This highlights the motif's role not just as a synthetic tool, but as a key pharmacophore.

| Compound Name | Therapeutic Application | Reference |

|---|---|---|

| Bupropion | Antidepressant | google.comgoogle.com |

| Amfepramone (Diethylpropion) | Appetite Suppressant | google.com |

| Keto-ACE | ACE-Inhibitor (Hypertension) | google.com |

| (-)-Cathinone | Natural Stimulant | google.com |

Stereoelectronic Influence of Aryl Halogenation on Alpha-Amino Ketone Systems

The substitution of two chlorine atoms on the phenyl ring of an α-amino ketone, as seen in 1-Amino-1-(2,5-dichlorophenyl)acetone, imparts significant stereoelectronic effects that modulate the molecule's reactivity and properties. Halogens on an aromatic ring exhibit a dual electronic nature: they are strongly electron-withdrawing through the inductive effect (-I) yet weakly electron-donating through resonance (+R). libretexts.orgquora.com

| Molecular Feature | Dominant Electronic Effect of Chlorine | Consequence | Reference |

|---|---|---|---|

| Aromatic Ring | Strong Inductive Withdrawal (-I) | Deactivates the ring towards electrophilic substitution. | libretexts.orgquora.com |

| Aromatic Ring | Weak Resonance Donation (+R) | Directs incoming electrophiles to ortho/para positions. | libretexts.orglibretexts.org |

| Carbonyl Oxygen | Inductive Withdrawal (-I) | Decreases basicity and nucleophilicity, slowing acid-catalyzed enolization. | youtube.com |

| Alpha-Carbon | Inductive Withdrawal (-I) | Increases electrophilicity and acidity of alpha-protons (in related structures). | semanticscholar.orglibretexts.org |

Historical and Recent Advancements in the Synthesis of Alpha-Amino Ketone Scaffolds

The development of synthetic routes to α-amino ketones has been a focus of extensive study, evolving from classical methods to more sophisticated and efficient modern protocols. google.com Historically, the construction of these synthons relied heavily on two main strategies: the nucleophilic substitution of an α-halogenated ketone with an amine or azide (B81097), and the electrophilic amination of ketone enolates using reagents like haloamines or azo compounds.

In recent years, a significant surge in the development of new methodologies has been driven by the need for improved enantioselectivity, functional group tolerance, and atom economy. researchgate.net Modern advancements have provided a diverse toolkit for chemists. These include:

Direct C-H Amination: Copper-catalyzed methods allow for the direct α-amination of ketones, providing a more atom-economical route to the desired products. google.com

Reactions of Diazo Compounds: The highly enantioselective synthesis of α-amino ketones from α-diazo ketones has been achieved using co-catalysis, featuring remarkably short reaction times. researchgate.net

Rearrangement Reactions: Novel rearrangement pathways, such as the Heyns rearrangement, have been developed to provide access to α-substituted α-amino ketones.

Oxidative Methods: One-pot syntheses using agents like N-bromosuccinimide (NBS) can convert benzylic alcohols or styrenes directly into α-amino ketones. google.com

Palladium-Catalyzed Arylation: Asymmetric synthesis of chiral α-amino ketones can be achieved through the palladium-catalyzed arylation of α-keto imines generated in situ. libretexts.org

These advanced protocols facilitate the practical introduction of the α-amino ketone motif into a wide array of complex molecules under milder and more efficient conditions than previously possible.

| Methodology | Era | Typical Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Classical | α-Haloketones | Amines, Azides | |

| Electrophilic Amination | Classical | Ketone Enolates | Azo compounds, Hydroxylamines | |

| Direct C-H Amination | Recent | Ketones, Esters | Copper(II) catalysts | google.com |

| N-H Insertion | Recent | α-Diazo Ketones | Rhodium (Rh) and Chiral Phosphoric Acids | researchgate.net |

| Oxidative Coupling | Recent | Styrenes, Benzylic Alcohols | N-Bromosuccinimide (NBS) | google.com |

| Asymmetric Arylation | Recent | C-acyl N-sulfonyl-N,O-aminals | Chiral Palladium (Pd) complexes, Arylboronic acids | libretexts.org |

Stereochemical Control in the Synthesis of 1 Amino 1 2,5 Dichlorophenyl Acetone Analogues

Enantioselective Synthetic Approaches for Chiral Alpha-Amino Ketones

The enantioselective synthesis of α-amino ketones, including analogues of 1-Amino-1-(2,5-dichlorophenyl)acetone, is crucial for accessing specific stereoisomers. A variety of catalytic asymmetric methods have been developed to achieve this, providing access to these valuable compounds in high enantiomeric purity. nih.govrsc.org

One prominent strategy involves the palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov This method allows for the direct formation of the C-aryl bond at the α-position of the ketone in an enantioselective manner. For the synthesis of a this compound analogue, this would involve the reaction of an appropriate α-keto imine precursor with a 2,5-dichlorophenylboronic acid. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as phosphine-oxazolines have been shown to be effective in guiding the stereochemical outcome of the reaction. nih.gov The catalyst, typically a palladium(II) complex, plays a dual role in activating both the α-keto imine and the arylboronic acid, facilitating the enantioselective insertion of the C=N bond into the Pd-C bond. nih.gov

Another powerful approach is the Brønsted acid-catalyzed asymmetric transfer hydrogenation of α-keto ketimines. youtube.com This method utilizes a chiral phosphoric acid catalyst to deliver a hydride to the imine in a stereocontrolled fashion. In the context of synthesizing a this compound analogue, an α-keto ketimine derived from 1-(2,5-dichlorophenyl)acetone would be reduced using a Hantzsch ester as the hydrogen source. The steric and electronic properties of the chiral Brønsted acid are key to achieving high yields and enantioselectivities. youtube.com

Furthermore, direct catalytic asymmetric α-amination of ketones represents a direct and atom-economical route. organic-chemistry.org While this method is highly effective for certain substrates, its application to the synthesis of this compound would depend on the reactivity of the corresponding 2',5'-dichloroacetophenone (B105169) enolate or its equivalent. organic-chemistry.org

The following table summarizes some enantioselective methods applicable to the synthesis of chiral α-amino ketones.

| Method | Catalyst/Reagent | Key Features | Potential Application to this compound Analogues |

| Palladium-Catalyzed Asymmetric Arylation | Pd(TFA)₂ / Chiral Phosphine-Oxazoline Ligand | Forms C-aryl bond enantioselectively. nih.gov | Reaction of an α-keto imine with 2,5-dichlorophenylboronic acid. |

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Enantioselective reduction of α-keto ketimines. youtube.com | Reduction of an imine derived from 1-(2,5-dichlorophenyl)propan-1,2-dione. |

| Direct Asymmetric α-Amination | Proline or its derivatives | Direct introduction of an amino group. rsc.org | Reaction of 2',5'-dichloroacetophenone with an electrophilic nitrogen source. |

| Rhodium-Catalyzed Asymmetric Rearrangement | Rhodium / Chiral Indium Catalyst | Asymmetric nih.govorganic-chemistry.org-rearrangement of amino enol ethers. rsc.org | Rearrangement of an enol ether derived from a 2,5-dichlorophenyl-substituted precursor. |

Diastereoselective Strategies for Alpha-Amino Ketone Formation

Diastereoselective strategies are paramount when the target molecule contains multiple stereocenters. These methods often employ chiral auxiliaries to direct the stereochemical outcome of a reaction, which are later removed to afford the desired product.

A widely used approach is the diastereoselective alkylation of enolates derived from amides of chiral auxiliaries like pseudoephedrine. While this is more commonly applied to the synthesis of chiral carboxylic acids, similar principles can be extended to the α-functionalization of ketones.

A more direct and highly effective method for the diastereoselective synthesis of α-amino ketones involves the addition of nucleophiles to chiral N-sulfinyl imines. organic-chemistry.org The tert-butanesulfinyl group, introduced by Ellman, is a highly effective chiral auxiliary that directs the nucleophilic attack on the imine carbon with a high degree of stereocontrol. beilstein-journals.org For the synthesis of a this compound analogue, a chiral N-tert-butanesulfinyl imine would be generated from 1-(2,5-dichlorophenyl)propan-1,2-dione. Subsequent addition of a methyl nucleophile (e.g., a Grignard reagent or organolithium) would proceed with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be readily cleaved under acidic conditions to yield the chiral primary α-amino ketone. organic-chemistry.org

Another diastereoselective strategy involves the addition of enolates to activated imines. For instance, titanium enolates derived from ephedrine-based imidazolidin-2-one chiral auxiliaries have been shown to add to N-sulfonyl imines with good syn-diastereoselectivity. researchgate.net This approach could be adapted for the synthesis of precursors to this compound analogues.

The table below outlines some diastereoselective strategies for the formation of α-amino ketones.

| Method | Chiral Auxiliary/Reagent | Key Features | Potential Application to this compound Analogues |

| Addition to N-tert-Butanesulfinyl Imines | (R)- or (S)-tert-Butanesulfinamide | High diastereoselectivity in nucleophilic additions. organic-chemistry.org | Addition of a methyl organometallic reagent to the N-sulfinyl imine of 1-(2,5-dichlorophenyl)propan-1,2-dione. |

| Addition of Enolates to Activated Imines | Ephedrine-based Imidazolidin-2-one | Diastereoselective formation of β-amino carbonyl compounds. researchgate.net | Addition of a suitable enolate to an imine derived from a 2,5-dichlorophenyl precursor. |

| Alkylation of Chiral Hydrazones (SAMP/RAMP) | (S)- or (R)-1-Amino-2-(methoxymethyl)pyrrolidine | Diastereoselective alkylation of ketone-derived hydrazones. | Alkylation of a SAMP/RAMP hydrazone of 2',5'-dichloroacetophenone. |

Design and Application of Chiral Auxiliaries and Catalysts

The success of stereoselective synthesis hinges on the rational design and application of chiral auxiliaries and catalysts. These molecules create a chiral environment that biases the energy of the diastereomeric transition states, leading to the preferential formation of one stereoisomer.

Chiral Auxiliaries:

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate. nih.gov An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product. organic-chemistry.org

Oxazolidinones: Evans oxazolidinones are highly effective chiral auxiliaries for a variety of asymmetric transformations, including the synthesis of α-amino acids which can be precursors to α-amino ketones.

tert-Butanesulfinamide: As mentioned previously, this auxiliary is exceptionally versatile for the asymmetric synthesis of amines and their derivatives, including α-amino ketones, via the diastereoselective addition of nucleophiles to the corresponding N-sulfinyl imines. beilstein-journals.org Its robustness and the high diastereoselectivities typically achieved make it a prime candidate for the synthesis of this compound analogues.

Pseudoephedrine and Pseudoephenamine: These amino alcohols can be used to form chiral amides. Subsequent deprotonation and reaction with an electrophile can proceed with high diastereoselectivity. nih.gov

Chiral Catalysts:

Chiral catalysts are used in substoichiometric amounts and can generate large quantities of chiral product from prochiral starting materials, making them highly efficient and economically attractive.

Chiral Phosphoric Acids (Brønsted Acids): These catalysts, such as those derived from BINOL, have proven to be highly effective in a range of enantioselective transformations, including the transfer hydrogenation of imines. youtube.com The steric bulk and acidity of the catalyst are tunable to optimize selectivity for a given substrate.

Transition Metal Complexes with Chiral Ligands: A vast array of chiral ligands have been developed to coordinate with transition metals like palladium, rhodium, iridium, and copper. The resulting chiral complexes can catalyze a wide variety of asymmetric reactions. For the synthesis of α-amino ketones, ligands like chiral phosphine-oxazolines (for Pd-catalyzed arylations) nih.gov and chiral N,N'-dioxide ligands (for Sm(III)-catalyzed cycloadditions) rsc.org have demonstrated significant utility.

Organocatalysts: Small organic molecules, such as proline and its derivatives, can act as chiral catalysts. Proline catalyzes asymmetric α-amination of aldehydes and ketones through the formation of a chiral enamine intermediate. rsc.org

Reaction Mechanisms and Reactivity Studies of 1 Amino 1 2,5 Dichlorophenyl Acetone

Elucidation of Mechanistic Pathways for Alpha-Amino Ketone Formation

While specific synthetic routes for 1-Amino-1-(2,5-dichlorophenyl)acetone are not extensively detailed in the public domain, its formation can be understood through established methodologies for synthesizing alpha-amino ketones. These pathways provide the mechanistic foundation for its preparation from suitable precursors.

Neber Rearrangement: This is a prominent method for converting a ketoxime into an alpha-amino ketone. wikipedia.org The reaction begins with the conversion of a ketoxime derived from a precursor like 1-(2,5-dichlorophenyl)propan-1-one (B1357877) into an O-sulfonate, such as a tosylate. wikipedia.orgslideshare.net A base is then used to deprotonate the alpha-carbon, forming a carbanion that displaces the tosylate group via intramolecular nucleophilic substitution to yield an azirine intermediate. wikipedia.org Subsequent hydrolysis of the azirine ring opens it to form the final alpha-amino ketone. wikipedia.orgnumberanalytics.com The Neber rearrangement has proven to be a valuable synthetic tool for creating alpha-amino ketones that serve as intermediates in the synthesis of various heterocyclic compounds. slideshare.netresearchgate.net

Strecker Synthesis: The Strecker synthesis is a classic method for producing alpha-amino acids, but its principles can be adapted for alpha-amino ketone synthesis. wikipedia.org The process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) and cyanide. numberanalytics.comnrochemistry.com This condensation reaction produces an alpha-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid. wikipedia.orgorganic-chemistry.org For a ketone starting material, this results in an α,α-disubstituted amino acid. wikipedia.org Adapting this for this compound would likely involve a more complex, multi-step sequence starting from a diketone or a related precursor.

Gabriel Synthesis: Traditionally used to form primary amines from alkyl halides, the Gabriel synthesis can also be modified to produce alpha-amino acids and their derivatives. medschoolcoach.commasterorganicchemistry.com The synthesis utilizes N-phthalimidomalonic ester as a protected form of the amino group, which prevents over-alkylation. medschoolcoach.commasterorganicchemistry.com The process involves alkylation of the malonic ester followed by hydrolysis and decarboxylation to reveal the alpha-amino acid. medschoolcoach.comyoutube.com Like the Strecker synthesis, applying this method to create this compound would require a specialized starting material and reaction sequence.

| Reaction | Starting Material(s) | Key Intermediate(s) | General Product | References |

|---|---|---|---|---|

| Neber Rearrangement | Ketoxime O-sulfonate | Carbanion, Azirine | α-Amino ketone | wikipedia.org, slideshare.net, numberanalytics.com |

| Strecker Synthesis | Ketone/Aldehyde, Ammonia, Cyanide | Imine, α-Aminonitrile | α-Amino acid/ketone | nrochemistry.com, wikipedia.org, organic-chemistry.org |

| Gabriel Synthesis | Phthalimide, Alkyl Halide | N-Alkylphthalimide | Primary Amine/Amino Acid | medschoolcoach.com, quora.com, masterorganicchemistry.com |

Other modern methods include the direct alpha-amination of ketones using various nitrogen sources and catalysts. organic-chemistry.org For instance, iron can catalyze an oxidative coupling of ketones with sulfonamides, and copper(II) bromide can facilitate direct α-amination of ketones with amines. organic-chemistry.org

Detailed Reactivity Profile of the Alpha-Amino Ketone Moiety

Alpha-amino ketones are valuable synthetic building blocks due to the dual reactivity of the amino and carbonyl groups. nih.govresearchgate.net This allows for a wide range of chemical transformations.

The primary amino group in this compound is a nucleophilic center, though its reactivity is tempered by the adjacent electron-withdrawing phenyl ring. Key transformations include:

Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form stable N-acyl derivatives (amides). This is a common strategy for protecting the amino group or for building more complex molecular architectures. organic-chemistry.org

Alkylation: The nitrogen can be alkylated, although care must be taken to avoid over-alkylation, a common side reaction with amines. masterorganicchemistry.com

Heterocycle Formation: The bifunctional nature of alpha-amino ketones makes them excellent precursors for synthesizing nitrogen-containing heterocycles. For example, they can be used in the Marckwald reaction to prepare fused imidazoles. researchgate.net

The ketone's carbonyl group is an electrophilic site, susceptible to attack by a wide variety of nucleophiles. nih.gov

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding an alpha-amino alcohol. This transformation is crucial in the synthesis of many biologically active molecules. nih.gov For instance, related aminoketones have been reduced using hydrogen gas in the presence of a platinum oxide catalyst to produce the corresponding aminoethanols. google.com

Nucleophilic Addition: Carbonyls readily undergo addition reactions with organometallic reagents such as Grignard or organolithium reagents, leading to the formation of tertiary alcohols. researchgate.net

Addition-Elimination Reactions: The carbonyl can react with primary amines to form imines, or with secondary amines to form enamines. libretexts.org It also reacts with reagents like 2,4-dinitrophenylhydrazine, which is a classic test for aldehydes and ketones. libretexts.org

Acetal/Ketal Formation: In the presence of an acid catalyst, the ketone can react with alcohols to form ketals. This reaction is reversible and is often used to protect the carbonyl group during reactions at other parts of the molecule. libretexts.org

| Functional Group | Reaction Type | Product Type | References |

|---|---|---|---|

| Amino Group | Acylation | Amide | organic-chemistry.org |

| Heterocycle Synthesis | Imidazole, etc. | researchgate.net | |

| Carbonyl Group | Reduction | α-Amino alcohol | nih.gov, google.com |

| Nucleophilic Addition (e.g., Grignard) | Tertiary alcohol | researchgate.net | |

| Reaction with Amines | Imine / Enamine | libretexts.org |

The carbon atom alpha to a carbonyl group exhibits enhanced reactivity. libretexts.org In this compound, there are two alpha-carbons: the one bearing the amino and phenyl groups, and the carbon of the methyl group.

Enolate Formation: The protons on the methyl group are acidic due to the adjacent carbonyl and can be removed by a suitable base to form a nucleophilic enolate.

Electrophilic Substitution: This enolate can then react with a range of electrophiles. A classic example is alpha-halogenation, where the ketone reacts with halogens under acidic or basic conditions. libretexts.org This provides a route to α-halo ketones, which are themselves versatile synthetic intermediates.

Umpolung Strategy: An alternative to traditional enolate chemistry is an "umpolung" or reverse-polarity strategy. This involves converting the carbonyl compound into an electrophile that can react with various nucleophiles, including those based on carbon, nitrogen, oxygen, or sulfur, to create chiral α-functionalized ketones. researchgate.netspringernature.com

Impact of 2,5-Dichlorophenyl Substitution on Compound Reactivity

The 2,5-dichlorophenyl group exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.

Electronic Effects: Chlorine is an electronegative atom, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect.

This effect decreases the electron density on the aromatic ring and, by extension, on the adjacent benzylic carbon. This will decrease the basicity and nucleophilicity of the primary amino group compared to an unsubstituted analogue.

Conversely, the electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles. mpg.de In some catalytic systems, the presence of electron-withdrawing groups on an aryl halide can significantly influence the rate and selectivity of cross-coupling reactions. nih.gov

Steric Effects: The chlorine atom at the 2-position (ortho- to the point of attachment) creates considerable steric hindrance around the reaction centers.

This steric bulk can impede the approach of reagents to the amino group, the carbonyl group, and the benzylic alpha-carbon.

In many synthetic transformations, sterically hindered starting materials are known to react more slowly or result in lower yields of the desired product. rsc.org This steric factor would need to be a key consideration in planning any synthetic transformations involving this compound.

Advanced Spectroscopic and Structural Characterization of 1 Amino 1 2,5 Dichlorophenyl Acetone and Derivatives

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1-amino-1-(2,5-dichlorophenyl)acetone, this technique would reveal critical information regarding bond lengths, bond angles, and intermolecular interactions, which govern the solid-state packing and physical properties of the material.

While a crystal structure for this compound is not publicly documented, analysis of related structures containing the 2,5-dichlorophenyl moiety provides significant insight. For instance, the crystal structure of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile reveals that the dichlorophenyl ring is twisted with respect to the plane of the larger chromene system, with a dihedral angle of 89.33°. nih.gov This significant twist is a common feature in sterically hindered biaryl systems. In another example, 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 64.86 (11)°. researchgate.net These findings suggest that in this compound, the 2,5-dichlorophenyl group would likely adopt a non-coplanar orientation relative to the acetone (B3395972) backbone to minimize steric strain.

Intermolecular interactions, such as hydrogen bonding, are also critical in defining the crystal lattice. In the aforementioned benzo[f]chromene derivative, molecules are linked via intermolecular hydrogen bonds. nih.gov Similarly, in 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide, N—H⋯O and N—H⋯N hydrogen bonds link molecules into layers. researchgate.net For this compound, it is anticipated that the primary amine group would act as a hydrogen bond donor, while the carbonyl oxygen would serve as a hydrogen bond acceptor, leading to the formation of a well-defined hydrogen-bonded network in the solid state.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups. |

| Dihedral Angle (C-C-C-N) | Non-planar | To minimize steric hindrance from the ortho-chloro substituent. |

| Hydrogen Bonding | N-H···O=C interactions | Presence of primary amine and carbonyl groups. |

| Intermolecular Interactions | π-π stacking, Cl···Cl contacts | Presence of aromatic ring and chlorine substituents. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and the solid state. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would provide a complete picture of the covalent framework and stereochemistry.

In the ¹H NMR spectrum, the protons of the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically 7.0-7.8 ppm). The methine proton (CH-NH₂) would likely appear as a singlet or a broadened singlet, with its chemical shift influenced by the solvent and concentration. The methyl protons of the acetone moiety would be observed as a sharp singlet further upfield.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon would be the most downfield signal (typically >190 ppm). The carbons of the dichlorophenyl ring would appear in the aromatic region (120-140 ppm), with their chemical shifts influenced by the chloro-substituents. The methine carbon and the methyl carbon would have characteristic chemical shifts in the aliphatic region.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the methyl protons and the carbonyl carbon, as well as between the methine proton and carbons of the phenyl ring, confirming the connectivity of the molecule.

Solid-state NMR (ssNMR) could provide information about the molecular conformation and packing in the solid state, especially if single crystals suitable for X-ray diffraction are not obtainable. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing insights into the local environment of each atom in the crystal lattice. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C=O | - | >190 | Characteristic chemical shift for a ketone carbonyl. |

| CH₃ | ~2.1-2.4 | ~25-30 | Typical range for a methyl group adjacent to a carbonyl. |

| CH-NH₂ | ~4.5-5.5 | ~55-65 | Alpha-amino ketone methine proton, solvent dependent. |

| NH₂ | Broad, variable | - | Exchangeable protons, concentration and solvent dependent. |

| Aromatic CH | ~7.2-7.6 | ~128-135 | Protons on a dichlorinated phenyl ring. |

| Aromatic C-Cl | - | ~130-140 | Carbons directly attached to chlorine. |

| Aromatic C-C | - | ~135-145 | Quaternary carbon of the phenyl ring attached to the acetone moiety. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₉H₉Cl₂NO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Beyond molecular formula validation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For α-amino ketones, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org The presence of the dichlorophenyl ring would also lead to characteristic fragmentation pathways.

Key predicted fragmentation patterns for this compound include:

α-Cleavage: Loss of the methyl group (•CH₃) to form a stable acylium ion.

α-Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the methine carbon, leading to the formation of a dichlorophenylmethaniminium ion.

Loss of Chlorine: Elimination of a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions.

McLafferty Rearrangement: While less likely due to the structure, if a gamma-hydrogen were available, this characteristic rearrangement for ketones could occur.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum, with fragments containing two chlorine atoms exhibiting a characteristic M, M+2, and M+4 pattern.

Table 3: Predicted Key HRMS Fragments for this compound

| m/z (Monoisotopic) | Fragment Ion | Fragmentation Pathway |

| 219.0088 | [C₉H₉Cl₂NO]⁺ | Molecular Ion |

| 204.0031 | [C₈H₆Cl₂NO]⁺ | Loss of •CH₃ |

| 174.9877 | [C₇H₆Cl₂N]⁺ | α-Cleavage and loss of acetyl radical |

| 184.0319 | [C₉H₉³⁵ClNO]⁺ | Loss of •³⁵Cl |

| 140.0110 | [C₇H₆³⁵ClN]⁺ | Fragment from loss of acetyl and chlorine |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Non-Covalent Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. youtube.comresearchgate.net The spectra of this compound would be characterized by the vibrational modes of its key functional groups: the carbonyl group, the amino group, and the dichlorophenyl ring.

The IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

The Raman spectrum would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint. The C=O stretch would also be observable, though typically weaker than in the IR spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Analysis of the vibrational spectra can also provide insights into non-covalent interactions. For example, hydrogen bonding involving the N-H and C=O groups would lead to a broadening and a shift to lower wavenumbers of their respective stretching bands in the IR spectrum.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300-3500 (two bands) | 3300-3500 |

| N-H (Amine) | Scissoring (Bend) | 1600-1650 | Weak |

| C=O (Ketone) | Stretch | 1700-1725 (strong) | 1700-1725 |

| C-N | Stretch | 1180-1360 | Moderate |

| Aromatic C=C | Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong) |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| C-Cl | Stretch | < 800 | < 800 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. However, no dedicated DFT studies for 1-Amino-1-(2,5-dichlorophenyl)acetone have been found. Such studies would be invaluable for understanding its fundamental chemical nature.

There are no published studies that predict or validate the reaction pathways and transition states involving This compound using DFT calculations. Research in this area would provide crucial insights into its synthesis, degradation, and potential metabolic pathways by mapping the energy landscapes of its chemical transformations.

The potential role of This compound as a ligand in catalytic systems has not been explored through computational analysis. Investigations into ligand effects and enantioselectivity would be pertinent, especially given the chiral nature of the molecule, but no such research is currently available.

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's reactivity, kinetic stability, and electronic transitions. mdpi.com For many organic molecules, the HOMO-LUMO energy gap is a critical parameter for characterizing charge transfer interactions. mdpi.com However, no studies detailing the HOMO-LUMO gap or other electronic descriptors (such as electronegativity, chemical hardness, and electrophilicity index) for This compound have been published.

To illustrate the type of data that would be generated from such an analysis, a hypothetical data table is presented below. The values are for illustrative purposes only and are not based on actual experimental or computational data for the target compound.

Hypothetical Electronic Descriptors for this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| EHOMO | -6.5 | eV |

| ELUMO | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.2 | eV |

| Global Hardness (η) | 2.65 | eV |

| Global Electrophilicity (ω) | 2.76 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. researchgate.net Such simulations could provide a detailed understanding of how This compound behaves in different solvent environments and how it might interact with biological macromolecules. At present, there are no published MD simulation studies focused on this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a compound to its reactivity. These models are predictive tools used in the design of new chemical entities. The development of a QSRR model for a series of compounds including This compound would require a dataset of experimental reactivity data, which is not currently available. Consequently, no QSRR modeling studies for this compound have been reported.

Supramolecular Chemistry and Non Covalent Interactions of 1 Amino 1 2,5 Dichlorophenyl Acetone Derivatives

Investigation of Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a predominant force in the molecular assembly of compounds containing both hydrogen-bond donors (the amino group) and acceptors (the ketone group). In derivatives of 1-Amino-1-(2,5-dichlorophenyl)acetone, extensive hydrogen bonding networks are anticipated and observed in analogous structures.

In the crystalline state, the primary amine group (-NH₂) is a potent hydrogen bond donor, while the carbonyl group (C=O) is an effective acceptor. This combination facilitates the formation of robust intermolecular N-H···O hydrogen bonds. These interactions can link molecules into various motifs, such as chains or dimeric structures. For instance, in the crystal structures of related aminoketones, N-H···O hydrogen bonds are a primary organizing feature, often leading to the formation of supramolecular chains. nih.govnih.gov The presence of two hydrogen atoms on the primary amine allows for the potential of creating more complex, three-dimensional networks.

In addition to the strong N-H···O interactions, weaker C-H···O and C-H···Cl hydrogen bonds may also contribute to the stability of the crystal packing. The aromatic and aliphatic C-H groups can act as weak donors to the oxygen or chlorine atoms of neighboring molecules. The chlorine atoms on the phenyl ring, with their partial negative charge, can also act as hydrogen bond acceptors.

In solution, the hydrogen bonding behavior is influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonds between the amino and ketone groups might be favored. However, in protic solvents like methanol (B129727) or water, the solvent molecules can competitively form intermolecular hydrogen bonds with the solute, potentially disrupting the self-associated structures observed in the solid state. researchgate.netnih.gov This solvent-dependent behavior can be studied using techniques like ¹H NMR spectroscopy, where changes in the chemical shifts of the N-H protons can indicate the extent of hydrogen bonding.

To illustrate typical hydrogen bond geometries, the following table provides data inferred from crystallographic studies of similar β-aminoketone structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O | ~0.90 | ~2.0 - 2.2 | ~2.8 - 3.0 | ~150 - 170 |

| C(α) | H | O | ~0.98 | ~2.4 - 2.6 | ~3.2 - 3.5 | ~130 - 150 |

| C(aromatic) | H | Cl | ~0.95 | ~2.7 - 2.9 | ~3.5 - 3.8 | ~140 - 160 |

Table 1: Illustrative Hydrogen Bond Parameters in Amino-Ketone Derivatives.

Characterization of Pi-Stacking Interactions Involving the Dichlorophenyl Moiety

The 2,5-dichlorophenyl group in this compound is a key player in forming π-stacking interactions, which are crucial for the stabilization of supramolecular architectures. libretexts.org These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings.

The presence of electron-withdrawing chlorine atoms on the phenyl ring significantly influences its electronic properties, creating a quadrupole moment that affects how the rings stack. Typically, aromatic rings can adopt two main arrangements: face-to-face (sandwich) or parallel-displaced. In many organic crystals, a parallel-displaced orientation is favored as it minimizes electrostatic repulsion. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. nih.gov

The interplay between hydrogen bonding and π-stacking is a defining feature of the crystal engineering of these molecules. Often, hydrogen-bonded layers or chains are further linked by π-stacking interactions, creating a robust three-dimensional structure.

| Interaction Type | Typical Distance (Å) | Description |

| π-π (Parallel-displaced) | 3.3 - 3.8 | Stacking of dichlorophenyl rings. |

| Halogen-π | 3.0 - 3.5 | Interaction between a chlorine atom and the face of a phenyl ring. |

| Cl···Cl | 3.2 - 3.6 | van der Waals interactions between chlorine atoms. |

Table 2: Parameters of Non-Covalent Interactions Involving the Dichlorophenyl Ring.

Metal Coordination Chemistry and Complexation Behavior

The this compound scaffold contains two potential donor sites for metal coordination: the nitrogen atom of the primary amine and the oxygen atom of the ketone group. This bidentate N,O-donor set makes these molecules interesting ligands for a variety of metal ions. The field of β-aminoketone metal complexes is well-established, with applications in catalysis and materials science. rsc.org

These ligands can form stable chelate rings with metal centers, typically five- or six-membered rings, depending on the coordination mode. The coordination can lead to the formation of discrete mononuclear complexes, or it can be a driving force for the self-assembly of more complex polynuclear or polymeric structures.

The nature of the dichlorophenyl substituent can influence the electronic properties of the donor atoms and, consequently, the stability and reactivity of the resulting metal complexes. The electron-withdrawing effect of the chlorine atoms may reduce the basicity of the nitrogen and oxygen atoms, affecting their coordination strength.

While specific studies on the metal complexes of this compound are not extensively documented, analogies can be drawn from the coordination chemistry of other β-diketones and β-aminoketones. rsc.org These related ligands are known to form complexes with a wide range of metals, including transition metals like copper, nickel, and palladium, as well as main group metals. The resulting complexes can exhibit diverse geometries, such as square planar or octahedral, depending on the metal ion and its preferred coordination number. The study of such complexes is relevant for understanding potential biological interactions and for the development of new materials. nih.govnih.gov

Self-Assembly Processes and Crystal Engineering Principles

The principles of crystal engineering—the design and synthesis of functional solid-state structures—are highly applicable to this compound and its derivatives. The predictable nature of hydrogen bonding and π-stacking allows for a degree of control over the resulting supramolecular architecture.

The self-assembly process is driven by the spontaneous organization of molecules into stable, ordered aggregates. For this compound, the primary amine and ketone groups are the main drivers for the formation of hydrogen-bonded synthons. These synthons, which are recognizable patterns of intermolecular interactions, can then assemble into larger structures.

The 2,5-dichlorophenyl group plays a dual role in this process. It participates in π-stacking interactions that direct the packing of the hydrogen-bonded assemblies. Furthermore, the chlorine atoms can engage in halogen bonding, a directional interaction that is increasingly used as a tool in crystal engineering to guide the formation of specific crystal structures. nih.gov The interplay of these various non-covalent forces allows for the construction of complex and potentially functional solid-state materials. rsc.org

The study of self-assembly is not limited to the solid state. In solution, these molecules can form aggregates, and under certain conditions, may even form gels or other soft materials. The understanding of these processes is fundamental for controlling the polymorphism of the compound, which has significant implications for its physical properties.

Utilization As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the α-amino ketone functionality within 1-Amino-1-(2,5-dichlorophenyl)acetone makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The vicinal amino and keto groups are perfectly poised for cyclocondensation reactions with a range of reagents to form stable ring systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Table 1: Examples of Heterocyclic Systems Derivable from α-Amino Ketones

| Heterocyclic System | General Reagent Class | Reaction Type |

| Quinoxalines | 1,2-Diaminobenzenes | Condensation |

| Pyrimidines | Amidines, Guanidines | Cyclocondensation |

| Imidazoles | Aldehydes, Ammonia (B1221849) | Debus-Radziszewski synthesis |

| Pyrazines | 1,2-Dicarbonyl compounds | Condensation |

| 1,4-Benzodiazepines | o-Phenylenediamines | Condensation |

The synthesis of quinoxalines , for instance, can be achieved through the condensation of an α-amino ketone with a 1,2-diaminobenzene. amazonaws.commdpi.commdpi.com In this reaction, the two carbonyl groups of a diketone (one being the ketone of the title compound and the other formed in situ or from a co-reagent) react with the two amino groups of the diamine to form the pyrazine (B50134) ring fused to the benzene (B151609) ring.

Similarly, pyrimidines can be synthesized through the reaction of this compound with reagents containing an N-C-N fragment, such as amidines or guanidine. These reactions provide a direct route to substituted pyrimidines, which are core structures in many biologically active compounds. researchgate.netgoogle.com

The formation of 1,5-benzodiazepines can be envisioned through the condensation of o-phenylenediamines with ketones. rsc.org The reaction typically proceeds to form a seven-membered diazepine (B8756704) ring, a privileged scaffold in medicinal chemistry.

While direct literature examples detailing the use of this compound in all these specific transformations are not extensively documented, the fundamental reactivity of the α-amino ketone moiety strongly supports its potential as a versatile precursor for these and other heterocyclic systems.

Foundational Building Block for the Construction of Complex Organic Molecules

Beyond its role in forming heterocyclic rings, this compound serves as a foundational building block for assembling more complex acyclic and polycyclic molecules. The amino and ketone functionalities offer orthogonal handles for sequential chemical modifications, allowing for the stepwise construction of intricate molecular frameworks.

For example, the amine group can undergo acylation, alkylation, or sulfonylation, while the ketone can participate in reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to the corresponding alcohol. This dual reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton. A related compound, 1-(4'-amino-3',5'-dichloro-phenyl)-2-(alkyl-amino)-ethanol, is synthesized via the reduction of a corresponding ketone, highlighting the utility of the ketone functionality in such building blocks. rsc.org

The 2,5-dichlorophenyl group itself imparts specific properties to the molecules it is incorporated into, including increased lipophilicity and potential for specific binding interactions in biological systems. This makes this compound a valuable starting point for the synthesis of analogs of natural products and other biologically active compounds. mdpi.com

Analogous Utility as Masked Vinyl Ketone Equivalents in Synthetic Sequences

α-Amino ketones can be considered as "masked" or protected forms of α,β-unsaturated ketones (vinyl ketones). This is because the amino group can be eliminated, often under basic or thermal conditions, to generate a carbon-carbon double bond in conjugation with the ketone. This transformation, known as a dehydroamination, unmasks the vinyl ketone functionality, which can then participate in a variety of subsequent reactions.

Table 2: Reactions of Vinyl Ketones

| Reaction Type | Reagent/Condition | Product Type |

| Michael Addition | Nucleophiles (e.g., enolates, amines, thiols) | 1,5-Dicarbonyl compounds, β-Amino ketones, β-Thio ketones |

| Diels-Alder Reaction | Dienes | Cyclohexene derivatives |

| Conjugate Reduction | Reducing agents (e.g., NaBH4 with CeCl3) | Saturated ketones |

This "masked" nature is synthetically advantageous as it allows for the introduction of the vinyl ketone precursor into a molecule under conditions where the vinyl ketone itself would be unstable or undergo undesired reactions. The amino group essentially serves as a protecting group that can be removed at a later, more strategic point in the synthesis. While specific examples for this compound are not prevalent in readily available literature, the principle is a well-established strategy in organic synthesis.

Strategic Importance in Retrosynthetic Analysis for Complex Targets

In the planning of a complex organic synthesis, a process known as retrosynthetic analysis is employed, where the target molecule is conceptually broken down into simpler, commercially available starting materials. amazonaws.com this compound and its structural motif represent a key "synthon" in this type of analysis. A synthon is an idealized fragment, usually an ion, that is a result of a disconnection.

When a complex target molecule contains a nitrogen-containing heterocycle or a functional group array that can be traced back to an α-amino ketone, this compound can be identified as a potential starting material. The disconnection of C-N and C-C bonds leading back to this building block simplifies the synthetic problem significantly.

For instance, a substituted quinoxaline (B1680401) bearing a 2,5-dichlorophenyl group could be retrosynthetically disconnected at the pyrazine ring, leading back to a 1,2-diaminobenzene and an α-dicarbonyl species, which in turn could be derived from this compound. This strategic disconnection simplifies a complex heterocyclic target into more manageable and often commercially available precursors. amazonaws.com

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-amino-1-(2,5-dichlorophenyl)acetone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dichlorobenzene and acetyl chloride in the presence of anhydrous AlCl₃ as a catalyst. Optimizing temperature (typically 50–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to acetyl chloride) improves yields . For amino group introduction, reductive amination or Gabriel synthesis may follow, requiring careful pH control and inert atmospheres to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) and ketone/amine functionalities .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Store in airtight containers under nitrogen at –20°C to prevent degradation. Toxicity data from structurally similar compounds (e.g., 2,5-dichloroaniline) suggest acute oral LD₅₀ > 500 mg/kg in rats, necessitating strict waste disposal protocols .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

- Methodological Answer : Acetone derivatives are known CYP450 inducers (e.g., CYP2E1), enhancing bioactivation of pro-toxins. In vitro assays using liver microsomes and NADPH cofactors can quantify metabolic turnover. Monitor metabolites via LC-MS/MS and correlate with enzyme kinetics (Km/Vmax) . Structural analogs like N-(3,5-dichlorophenyl)succinimide show CYP-dependent nephrotoxicity, suggesting similar metabolic pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for dichlorophenyl-acetone derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Perform:

- Batch-to-batch reproducibility tests using standardized synthetic protocols .

- Dose-response studies (e.g., IC₅₀ curves in cytotoxicity assays) to identify threshold effects.

- Computational modeling (e.g., molecular docking) to validate target binding vs. off-target interactions .

Q. What strategies are recommended for studying the compound’s crystallographic behavior and polymorphism?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use slow evaporation from ethanol/water mixtures to grow high-quality crystals. Space group analysis (e.g., monoclinic P21/c) reveals packing motifs .

- DSC/TGA : Identifies polymorphic transitions and thermal stability (e.g., decomposition >200°C) .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups on the phenyl ring deactivate the ketone toward nucleophilic attack. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends. Experimentally, compare reaction rates with non-halogenated analogs under identical conditions (e.g., Grignard additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.